molecular formula C11H19NOS B12984958 2-Cyclopropyl-3-methyl-N-(thietan-3-yl)tetrahydrofuran-3-amine

2-Cyclopropyl-3-methyl-N-(thietan-3-yl)tetrahydrofuran-3-amine

Cat. No.: B12984958
M. Wt: 213.34 g/mol
InChI Key: VHNFHDVZHVECFU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-methyl-N-(thietan-3-yl)tetrahydrofuran-3-amine is a complex organic compound that features a cyclopropyl group, a methyl group, and a thietan-3-yl group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-methyl-N-(thietan-3-yl)tetrahydrofuran-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the tetrahydrofuran ring, followed by the introduction of the cyclopropyl and methyl groups. The thietan-3-yl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-methyl-N-(thietan-3-yl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

2-Cyclopropyl-3-methyl-N-(thietan-3-yl)tetrahydrofuran-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-methyl-N-(thietan-3-yl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-3-methyl-N-(thietan-3-yl)tetrahydrofuran-3-amine analogs: Compounds with similar structures but different substituents.

    Tetrahydrofuran derivatives: Compounds with variations in the tetrahydrofuran ring or attached groups.

    Thietan-3-yl compounds: Molecules featuring the thietan-3-yl group with different core structures.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

IUPAC Name

2-cyclopropyl-3-methyl-N-(thietan-3-yl)oxolan-3-amine

InChI

InChI=1S/C11H19NOS/c1-11(12-9-6-14-7-9)4-5-13-10(11)8-2-3-8/h8-10,12H,2-7H2,1H3

InChI Key

VHNFHDVZHVECFU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1C2CC2)NC3CSC3

Origin of Product

United States

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